molecular formula C14H19NO4 B14855957 Tert-butyl 3-formyl-5-methoxybenzylcarbamate

Tert-butyl 3-formyl-5-methoxybenzylcarbamate

Cat. No.: B14855957
M. Wt: 265.30 g/mol
InChI Key: SKIVNCBRQZZSCB-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-5-methoxybenzylcarbamate is an organic compound that features a tert-butyl group, a formyl group, and a methoxybenzylcarbamate moiety

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-[(3-formyl-5-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-10-5-11(9-16)7-12(6-10)18-4/h5-7,9H,8H2,1-4H3,(H,15,17)

InChI Key

SKIVNCBRQZZSCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-5-methoxybenzylcarbamate typically involves the reaction of 3-formyl-5-methoxybenzylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-5-methoxybenzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Tert-butyl 3-carboxy-5-methoxybenzylcarbamate.

    Reduction: Tert-butyl 3-hydroxymethyl-5-methoxybenzylcarbamate.

    Substitution: Various substituted benzylcarbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-formyl-5-methoxybenzylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-5-methoxybenzylcarbamate depends on its specific application. In general, the compound can act as a precursor to other active molecules. The formyl group can participate in various chemical reactions, leading to the formation of new bonds and the generation of biologically active compounds. The methoxy group can influence the compound’s solubility and reactivity, while the tert-butyl group can provide steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-formyl-4-methoxybenzylcarbamate: Similar structure but with the methoxy group in a different position.

    Tert-butyl 3-formyl-5-ethoxybenzylcarbamate: Similar structure but with an ethoxy group instead of a methoxy group.

    Tert-butyl 3-formyl-5-methoxyphenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Tert-butyl 3-formyl-5-methoxybenzylcarbamate is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of a formyl group, a methoxy group, and a tert-butyl group provides a unique set of chemical properties that can be leveraged in various synthetic and research applications.

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